molecular formula C10H15Cl B1585529 1-Chloroadamantane CAS No. 935-56-8

1-Chloroadamantane

Cat. No.: B1585529
CAS No.: 935-56-8
M. Wt: 170.68 g/mol
InChI Key: OZNXTQSXSHODFR-UHFFFAOYSA-N
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Description

1-Chloroadamantane is an organic compound with the molecular formula C10H15Cl. It is a derivative of adamantane, a hydrocarbon with a unique cage-like structure. The compound is characterized by the presence of a chlorine atom attached to the adamantane framework, specifically at the first carbon position. This structural modification imparts distinct chemical properties to this compound, making it a valuable compound in various scientific and industrial applications .

Mechanism of Action

Target of Action

1-Chloroadamantane is a derivative of adamantane, a type of diamondoid It’s known that adamantane derivatives have been studied for their potential applications in various fields, including pharmaceuticals .

Mode of Action

It’s known that this compound can participate in photoinduced electron-transfer substitution reactions . In these reactions, an unusual zwitterionic diradical intermediate complex is generated . This suggests that this compound may interact with its targets through electron transfer mechanisms.

Biochemical Pathways

It’s known that the compound can undergo phase transitions under different temperatures and pressures . These phase transitions, which involve changes in the rotational dynamics of the molecules, could potentially affect various biochemical pathways.

Pharmacokinetics

It’s known that the compound is a solid at room temperature and has a melting point of 165-166 °c . These properties could potentially affect the compound’s bioavailability.

Result of Action

It’s known that the compound can form a plastic phase in which the molecules rotate in a restrained way, but with their centers of mass forming a crystalline ordered lattice . This suggests that this compound could potentially affect the structural properties of cellular components.

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and pressure . For example, the compound undergoes phase transitions under different temperatures and pressures . These transitions, which involve changes in the rotational dynamics of the molecules, could potentially affect the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

1-Chloroadamantane plays a role in several biochemical reactions due to its structural properties. It interacts with various enzymes and proteins, influencing their activity. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling pathways. This modulation can result in altered gene expression, affecting cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific sites on enzymes and proteins, leading to changes in their conformation and activity. For instance, this compound has been shown to form a zwitterionic diradical intermediate complex during photoinduced electron-transfer reactions. This complex can influence the activity of enzymes by either inhibiting or activating them, depending on the specific context .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can undergo degradation under certain conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression. These effects can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing the activity of certain enzymes and improving cellular function. At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. These threshold effects highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. The compound can influence metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of cells. These interactions can have significant implications for the pharmacokinetics and pharmacodynamics of this compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For example, this compound has been shown to accumulate in lipid-rich regions of cells, where it can exert its effects on membrane-associated proteins and enzymes .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, this compound has been observed to localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding. This localization can influence the compound’s effects on cellular processes and overall cell function .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloroadamantane can be synthesized through the chlorination of adamantane. One common method involves the use of chlorine gas (Cl2) in the presence of ultraviolet light to initiate the reaction. The reaction typically takes place in a solvent such as carbon tetrachloride (CCl4) or carbon disulfide (CS2) at room temperature. The reaction time is usually around 3 hours .

Industrial Production Methods: In industrial settings, the chlorination process can be catalyzed using manganese salts such as manganese sulfate (MnSO4) or manganese chloride (MnCl2). The reaction is carried out at elevated temperatures (around 200°C) for a duration of 0.5 to 8 hours. The use of nitrile ligands like acetonitrile (CH3CN) can enhance the efficiency of the reaction, leading to higher yields of this compound .

Chemical Reactions Analysis

Types of Reactions: 1-Chloroadamantane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium ethoxide (NaOEt) and tert-butylamine.

    Oxidation Reactions: The compound can be oxidized to form adamantanone derivatives using oxidizing agents such as potassium permanganate (KMnO4).

    Reduction Reactions: Reduction of this compound can yield adamantane or other reduced derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium ethoxide in ethanol at reflux temperature.

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

Major Products:

    Substitution: 1-Adamantylamine, 1-Adamantanol.

    Oxidation: Adamantanone.

    Reduction: Adamantane

Scientific Research Applications

1-Chloroadamantane has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its specific reactivity patterns and the ability to serve as a versatile building block for the synthesis of a wide range of derivatives. Its stability and well-defined structure make it an ideal candidate for various chemical transformations and applications in different fields .

Properties

IUPAC Name

1-chloroadamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15Cl/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNXTQSXSHODFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1061318
Record name Tricyclo[3.3.1.13,7]decane, 1-chloro-
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Molecular Weight

170.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

935-56-8
Record name 1-Chloroadamantane
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Record name 1-Chloroadamantane
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Record name 1-Chloroadamantane
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Record name Tricyclo[3.3.1.13,7]decane, 1-chloro-
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Record name Tricyclo[3.3.1.13,7]decane, 1-chloro-
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Record name 1-chlorotricyclo[3.3.1.13,7]decane
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Record name 1-CHLOROADAMANTANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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